Cas no 926-55-6 (2-Methylpent-1-en-3-yne)

2-Methylpent-1-en-3-yne structure
2-Methylpent-1-en-3-yne structure
Product Name:2-Methylpent-1-en-3-yne
CAS No:926-55-6
MF:C6H8
MW:80.127721786499
CID:814010
Update Time:2023-11-22

2-Methylpent-1-en-3-yne Chemical and Physical Properties

Names and Identifiers

    • 1-Penten-3-yne,2-methyl-
    • 2-methylpent-1-en-3-yne
    • 1-Penten-3-yne,2-methyl
    • 2-Methyl-1-penten-3-yne
    • 2-Methyl-pent-1-en-3-in
    • 2-methyl-pent-1-en-3-yne
    • 2-Methyl-penten-(1)-in-(3)
    • Isopropenyl-methyl-acetylen
    • Methyl-isopropenyl-acetylen
    • 2-Methyl-1-penten-3-yne (ACI)
    • Methylisopropenylacetylene
    • 2-Methylpent-1-en-3-yne
    • Inchi: 1S/C6H8/c1-4-5-6(2)3/h2H2,1,3H3
    • InChI Key: KGIABMDFILVKGN-UHFFFAOYSA-N
    • SMILES: C(C(C)=C)#CC

Computed Properties

  • Exact Mass: 80.06260

Experimental Properties

  • Density: 0,752 g/cm3
  • Boiling Point: 82°C
  • Refractive Index: 1.4002
  • PSA: 0.00000
  • LogP: 1.58580

2-Methylpent-1-en-3-yne Customs Data

  • HS CODE:2901299090
  • Customs Data:

    China Customs Code:

    2901299090

    Overview:

    2901299090 Other unsaturated acyclic hydrocarbons.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:2.0%.general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The volume of packaging container used as gaseous fuel shall be reported, Bulk cargo shall be reported

    Summary:

    2901299090 unsaturated acyclic hydrocarbons.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:2.0%.General tariff:30.0%

2-Methylpent-1-en-3-yne Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M332444-25mg
2-Methylpent-1-en-3-yne
926-55-6
25mg
$161.00 2023-05-17
TRC
M332444-100mg
2-Methylpent-1-en-3-yne
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100mg
$592.00 2023-05-17
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M332444-250mg
2-Methylpent-1-en-3-yne
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2-Methylpent-1-en-3-yne Production Method

Production Method 1

Reaction Conditions
1.1 Solvents: Benzene-d6
Reference
Chemo- and Regioselective Dimerization of Terminal Alkynes Promoted by Methylaluminoxane
Dash, Aswini K.; Eisen, Moris S., Organic Letters, 2000, 2(6), 737-740

Production Method 2

Reaction Conditions
1.1 Reagents: 1,1,2,2,3,3,4,4,4-Nonafluoro-1-butanesulfonyl fluoride ,  2-Methyl-N-(tri-1-pyrrolidinylphosphoranylidene)-2-propanamine Solvents: N-Methyl-2-pyrrolidone ;  16 h, -10 °C; 1 - 2 h, rt
Reference
Thieme chemistry journal awardees - where are they now? A general one-step synthesis of alkynes from enolisable carbonyl compounds
Lyapkalo, Ilya M.; Vogel, Michael A. K.; Boltukhina, Ekaterina V.; Vavrik, Jiri, Synlett, 2009, (4), 558-561

Production Method 3

Reaction Conditions
Reference
Preparation and reactivity of organomagnesium and organochromium products from 5-bromo 1-en-3-ynes
Delbecq, Francoise; Baudouy, Rene; Gore, Jacques, Nouveau Journal de Chimie, 1979, 3(5), 321-7

Production Method 4

Reaction Conditions
Reference
Bamford-Stevens reaction of 1-substituted 1-acylcyclopropanes
Kuznetsova, T. S.; Kozhushkov, S. I.; Gromov, A. V.; Vatlina, L. P.; Kozlovskii, V. I.; et al, Zhurnal Organicheskoi Khimii, 1992, 28(2), 317-24

Production Method 5

Reaction Conditions
Reference
Dimerization and codimerization of monosubstituted acetylenes in the presence of palladium complexes
Selimov, F. A.; Rutman, O. G.; Dzhemilev, U. M., Zhurnal Organicheskoi Khimii, 1983, 19(9), 1853-6

Production Method 6

Reaction Conditions
Reference
The palladium catalyzed reaction of carbon dioxide with allene
Doehring, A.; Jolly, P. W., Tetrahedron Letters, 1980, 21(32), 3021-4

Production Method 7

Reaction Conditions
Reference
Palladium catalyzed reaction of 1,2-alkadienes with 1-alkynes
, United States, , ,

Production Method 8

Reaction Conditions
Reference
2-Chloro-3,3-dimethylmethylenecyclopropane
Shields, Theodore C.; Billups, Wilbur E., Chemistry & Industry (London, 1967, (47),

Production Method 9

Reaction Conditions
1.1 Catalysts: [Bis(trimethylsilyl)methyl]bis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopent… Solvents: Benzene
Reference
Reactions of yttrium-carbon bonds with active hydrogen-containing molecules. A useful synthetic method for permethylyttrocene derivatives
Den Haan, Klaas H.; Wielstra, Ytsen; Teuben, Jan H., Organometallics, 1987, 6(10), 2053-60

Production Method 10

Reaction Conditions
1.1 Catalysts: Hafnium, dimethylbis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl… Solvents: Dichloromethane-d2
Reference
Catalytic Dimerization of Terminal Alkynes by a Hafnium Carboranyl Complex. A "Self-Correcting" Catalyst
Yoshida, Masayasu; Jordan, Richard F., Organometallics, 1997, 16(21), 4508-4510

Production Method 11

Reaction Conditions
1.1 Catalysts: Uranium(1+), tris(N-ethylethanaminato)-, tetraphenylborate(1-) (1:1) Solvents: Toluene-d8
Reference
Diverse catalytic activity of the cationic actinide complex [(Et2N)3U][BPh4] in the dimerization and hydrosilylation of terminal alkynes. Characterization of the first f-element alkyne π-complex [(Et2N)2U(CCtBu)(η2-HCCtBu)][BPh4]
Dash, A. K.; Wang, J. X.; Berthet, J. C.; Ephritikhine, M.; Eisen, M. S., Journal of Organometallic Chemistry, 2000, 604(1), 83-98

Production Method 12

Reaction Conditions
1.1 Catalysts: Dibutyl[(dimethylsilylene)bis[(1,2,3,4,5-η)-2,3,4,5-tetramethyl-2,4-cyclopentadi… Solvents: Benzene
Reference
The Catalytic Effect in Opening an Organoactinide Metal Coordination Sphere: Regioselective Dimerization of Terminal Alkynes and Hydrosilylation of Alkynes and Alkenes with PhSiH3 Promoted by Me2SiCp''2ThnBu2
Dash, Aswini K.; Gourevich, Ilya; Wang, Ji Quan; Wang, Jiaxi; Kapon, Moshe; et al, Organometallics, 2001, 20(24), 5084-5104

Production Method 13

Reaction Conditions
1.1 Reagents: Ammonia ,  Sodium amide Solvents: Isopropanol ,  Acetone ,  Water ;  5 min, cooled; 40 min, cooled
1.2 cooled; 1 h, cooled; rt; 8 h, reflux
Reference
Synthesis of (+)-Discodermolide by Catalytic Stereoselective Borylation Reactions
Yu, Zhiyong; Ely, Robert J.; Morken, James P., Angewandte Chemie, 2014, 53(36), 9632-9636

Production Method 14

Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  0 °C; 1 h, 0 °C
1.2 0 °C; 0 °C → rt; 1 h, rt
Reference
Preparation of pyridines and pyrazines as Nrf2 inhibitors and uses thereof cross-reference to related applications
, World Intellectual Property Organization, , ,

Production Method 15

Reaction Conditions
1.1 Solvents: Dimethyl sulfoxide
Reference
The preparation and lithiation of 1-halogenocyclopropenes
Baird, Mark S.; Hussain, Helmi H.; Nethercott, William, Journal of the Chemical Society, 1986, (10), 1845-53

Production Method 16

Reaction Conditions
1.1 Catalysts: Potassium tert-butoxide
Reference
Reactions of unsaturated compounds. LIV. Syntheses based on substituted vinylethynylcarbinyl halides
Voskanyan, M. G.; Pashayan, A. A.; Badanyan, Sh. O., Armyanskii Khimicheskii Zhurnal, 1978, 31(10), 750-6

Production Method 17

Reaction Conditions
Reference
Reactions of unsaturated compounds. XXXIX. Synthesis of alkenylallenes by reduction of enynic chlorides with a zinc-copper pair
Khrimyan, A. P.; Karapetyan, A. V.; Badanyan, Sh. O., Armyanskii Khimicheskii Zhurnal, 1977, 30(4), 306-11

Production Method 18

Reaction Conditions
Reference
Allylation products of 1-alkynes
Koester, Roland; Bussmann, Alfons; Schroth, Gerhard, Justus Liebigs Annalen der Chemie, 1975, (11), 2130-57

Production Method 19

Reaction Conditions
Reference
Reactions of acetylenic chlorides with hydrazines. IV. Reaction of tertiary alkylacetylenic chlorides with hydrazines
Ioffe, B. V.; Artsybasheva, Yu. P.; Andondonskaya, B. L., Zhurnal Organicheskoi Khimii, 1968, 4(10), 1752-8

Production Method 20

Reaction Conditions
1.1 Solvents: Benzene-d6 ;  10 s, rt
Reference
Binding Two C2 Units to an Electron-Rich Transition-Metal Center: The Interplay of Alkyne(alkynyl), Bisalkynyl(hydrido), Alkynyl(vinylidene), Alkynyl(allene), Alkynyl(olefin), and Alkynyl(enyne) Rhodium Complexes
Schaefer, Martin; Wolf, Justin; Werner, Helmut, Organometallics, 2004, 23(24), 5713-5728

2-Methylpent-1-en-3-yne Raw materials

2-Methylpent-1-en-3-yne Preparation Products

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